molecular formula C6H8N2O2S B14618723 ethyl 5-mercapto-1H-imidazole-4-carboxylate CAS No. 58413-34-6

ethyl 5-mercapto-1H-imidazole-4-carboxylate

Katalognummer: B14618723
CAS-Nummer: 58413-34-6
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: RHIXRPIFOMFRNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a mercapto group (-SH) and an ethyl ester group (-COOCH2CH3) attached to the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-mercapto-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Debus-Radziszewski synthesis is often preferred due to its simplicity and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-mercapto-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-mercapto-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The presence of the mercapto group (-SH) and the specific positioning of functional groups on the imidazole ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and biological activity .

Eigenschaften

CAS-Nummer

58413-34-6

Molekularformel

C6H8N2O2S

Molekulargewicht

172.21 g/mol

IUPAC-Name

ethyl 4-sulfanyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(11)8-3-7-4/h3,11H,2H2,1H3,(H,7,8)

InChI-Schlüssel

RHIXRPIFOMFRNW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=CN1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.